molecular formula C13H26N2O3 B13008859 Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate

Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate

Cat. No.: B13008859
M. Wt: 258.36 g/mol
InChI Key: WUKZZFMKPSUIBA-UHFFFAOYSA-N
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Description

Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through nucleophilic substitution reactions.

    Incorporation of the Propylamino Group: The propylamino group is introduced via amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl and propylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidine ring may produce various amine derivatives.

Scientific Research Applications

Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Research: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Materials Science: It is explored for its potential in the synthesis of novel materials with unique properties.

    Industrial Chemistry: The compound is used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
  • Tert-butyl3-(2-hydroxyethyl)-3-(ethylamino)azetidine-1-carboxylate
  • Tert-butyl3-(2-hydroxyethyl)-3-(butylamino)azetidine-1-carboxylate

Uniqueness

Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-5-7-14-13(6-8-16)9-15(10-13)11(17)18-12(2,3)4/h14,16H,5-10H2,1-4H3

InChI Key

WUKZZFMKPSUIBA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1(CN(C1)C(=O)OC(C)(C)C)CCO

Origin of Product

United States

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